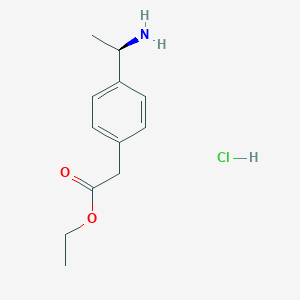
(R)-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of ω-transaminase enzymes, which catalyze the asymmetric synthesis of the compound from its prochiral ketone precursor . The reaction conditions often include a temperature range of 35-40°C and a pH of 8.0, with simple alcohols like ethanol or isopropanol serving as cosolvents .
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride may involve large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts expressing the necessary enzymes to achieve high yields and enantiomeric purity. The use of bioreactors and optimized reaction conditions ensures efficient production on a commercial scale .
化学反応の分析
Types of Reactions
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, primary amines, and various ester derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral recognition processes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
作用機序
The mechanism of action of ®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved often include enzyme inhibition or activation, receptor binding, and signal transduction .
類似化合物との比較
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
- ®-4-(1-Aminoethyl)phenol hydrochloride
Uniqueness
®-Ethyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its chiral nature also enhances its selectivity in biological systems, making it a valuable compound in various applications .
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
ethyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-10-4-6-11(7-5-10)9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H/t9-;/m1./s1 |
InChIキー |
OSHBRVWGYGNYRP-SBSPUUFOSA-N |
異性体SMILES |
CCOC(=O)CC1=CC=C(C=C1)[C@@H](C)N.Cl |
正規SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)

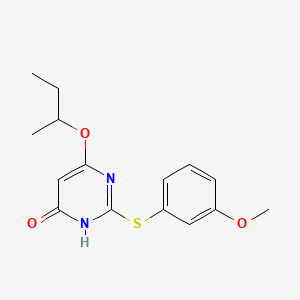
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
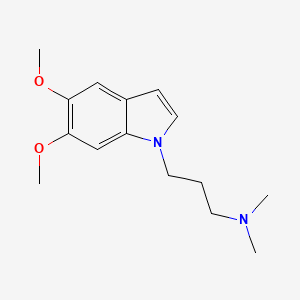

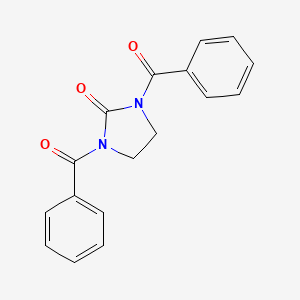
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
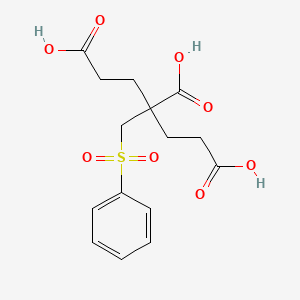
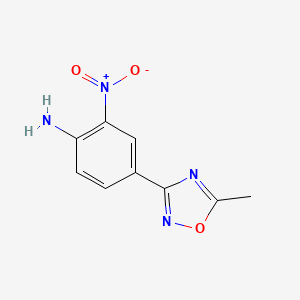
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
